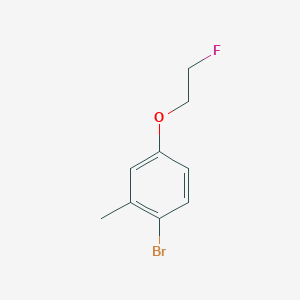

1-Bromo-4-(2-fluoroethoxy)-2-methylbenzene

Description

1-Bromo-4-(2-fluoroethoxy)-2-methylbenzene (CAS: 1416439-01-4) is a brominated aromatic compound featuring a methyl group at the 2-position and a 2-fluoroethoxy substituent at the 4-position of the benzene ring. Its molecular formula is C₉H₁₀BrFO, with a molecular weight of 233.08 g/mol . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and liquid crystal materials. The 2-fluoroethoxy group enhances its lipophilicity compared to non-fluorinated alkoxy analogs, which can influence reactivity and biological activity .

Properties

IUPAC Name |

1-bromo-4-(2-fluoroethoxy)-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYIFNOVONNWPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCCF)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001254414 | |

| Record name | Benzene, 1-bromo-4-(2-fluoroethoxy)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416439-01-4 | |

| Record name | Benzene, 1-bromo-4-(2-fluoroethoxy)-2-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1416439-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4-(2-fluoroethoxy)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001254414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(2-fluoroethoxy)-2-methylbenzene can be synthesized through several synthetic routes. One common method involves the bromination of 4-(2-fluoroethoxy)-2-methylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(2-fluoroethoxy)-2-methylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce other functional groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed

Substitution: Products with different functional groups replacing the bromine atom.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of dehalogenated compounds or reduced functional groups.

Scientific Research Applications

Chemical Synthesis Applications

1. Intermediate in Organic Synthesis

- Role : This compound serves as a key intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for nucleophilic substitution reactions, making it versatile for creating various derivatives.

- Reactions : It can participate in substitution reactions where the bromine atom is replaced by other nucleophiles, oxidation and reduction reactions to yield phenolic compounds or hydrocarbons, and coupling reactions such as Suzuki or Heck reactions to form carbon-carbon bonds.

2. Synthesis of Pharmaceuticals

- Therapeutic Agents : 1-Bromo-4-(2-fluoroethoxy)-2-methylbenzene is employed in the synthesis of potential therapeutic agents. Its structure allows it to be modified into compounds with specific biological activities targeting various diseases.

- Drug Discovery : The compound is also used in drug discovery research, where its derivatives are screened for biological activity against specific targets.

Biological Research Applications

1. Study of Biological Pathways

- Mechanistic Insights : The compound is utilized to understand biological pathways and mechanisms. It aids in the development of bioactive molecules that can interact with biological systems, providing insights into enzyme functions and receptor interactions.

- Quantitative Analysis : Interaction studies involving this compound focus on its effects on enzymes and receptors within biological systems. These studies aim to elucidate how structural modifications influence biological activity through binding interactions.

2. Potential Therapeutic Targets

- Neurological Disorders : Research indicates that compounds similar to this compound may serve as inhibitors for specific receptors involved in neurological disorders. This highlights its potential role in developing treatments for such conditions .

Industrial Applications

1. Production of Specialty Chemicals

- Agrochemicals and Materials Science : The compound is utilized in the production of agrochemicals and specialty materials. Its unique properties make it suitable for developing new materials with specific functionalities tailored to industrial needs.

2. Chemical Manufacturing

- Scale-Up Processes : In industrial settings, this compound is produced using optimized synthetic routes that maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques are often employed to enhance efficiency.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(2-fluoroethoxy)-2-methylbenzene depends on its specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution reactions. The fluoroethoxy group can influence the compound’s reactivity and interactions with other molecules. The methyl group can affect the compound’s steric and electronic properties, impacting its behavior in various reactions.

Comparison with Similar Compounds

1-Bromo-4-(2-bromo-1,1-difluoroethoxy)-2-methylbenzene

- Molecular Formula : C₉H₈Br₂F₂O

- Molecular Weight : 329.96 g/mol

- Key Feature : Replaces the 2-fluoroethoxy group with a 2-bromo-1,1-difluoroethoxy moiety.

- However, steric hindrance may reduce reactivity in nucleophilic substitution reactions .

1-Bromo-4-(difluoromethoxy)-2-methylbenzene

- Molecular Formula : C₈H₇BrF₂O

- Molecular Weight : 233.04 g/mol

- Key Feature : Contains a difluoromethoxy group (-OCF₂H) instead of 2-fluoroethoxy.

1-Bromo-4-fluoro-2-methylbenzene

- Molecular Formula : C₇H₆BrF

- Molecular Weight : 189.03 g/mol

- Key Feature : Lacks the ethoxy chain, with a fluoro substituent directly attached to the benzene ring.

- Impact : Simplified structure reduces lipophilicity (clogP ≈ 2.8) and may limit applications in lipid-rich biological systems. However, it is more reactive in electrophilic aromatic substitution due to reduced steric hindrance .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | clogP* | Key Substituent | Reactivity Profile |

|---|---|---|---|---|

| This compound | 233.08 | 2.9 | 2-fluoroethoxy | Moderate nucleophilic substitution |

| 1-Bromo-4-(difluoromethoxy)-2-methylbenzene | 233.04 | 3.1 | Difluoromethoxy | High electron-withdrawing effects |

| 1-Bromo-4-methoxy-2-methylbenzene | 215.07 | 2.5 | Methoxy | Low steric hindrance |

| 1-Bromo-4-ethoxy-2-methylbenzene | 229.09 | 2.7 | Ethoxy | Similar to methoxy but more lipophilic |

*clogP values estimated using fragment-based methods .

Biological Activity

1-Bromo-4-(2-fluoroethoxy)-2-methylbenzene, a halogenated aromatic compound, has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables regarding its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a fluorinated ethoxy group, and a methyl substituent on a benzene ring. This unique structure may influence its interaction with biological systems.

Mechanisms of Biological Activity

1. Enzyme Interactions

Research indicates that similar compounds can interact with various enzymes, potentially leading to significant biological effects. For instance, compounds with halogen substitutions often exhibit enzyme inhibition properties, affecting pathways such as inflammation and metabolic processes.

2. Antimicrobial Activity

There is evidence suggesting that halogenated benzene derivatives possess antimicrobial properties. These compounds can disrupt microbial cell membranes or inhibit essential metabolic pathways within microorganisms .

3. Cytotoxic Effects

Studies have shown that certain derivatives of halogenated benzenes can induce cytotoxicity in cancer cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to apoptosis in targeted cells .

Case Studies

- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

- Cytotoxicity in Cancer Models : A study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results indicated a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .

Data Tables

| Biological Activity | Observation | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Cytotoxicity | Induces apoptosis in MCF-7 cells | |

| Enzyme Inhibition | Potential inhibition of COX enzymes |

Toxicological Considerations

While the biological activities are promising, it is crucial to consider the toxicological profile of this compound. Preliminary toxicity studies indicate that high doses can lead to adverse effects such as hepatotoxicity and neurotoxicity in animal models . Further research is needed to establish safe dosage levels and potential side effects.

Applications in Research and Industry

This compound has potential applications across various fields:

- Pharmaceutical Development : Its antimicrobial and anticancer properties make it a candidate for drug development.

- Chemical Synthesis : It serves as an intermediate in synthesizing more complex organic molecules.

- Agricultural Chemistry : The compound may be explored for use in agrochemicals due to its biological activity against pathogens.

Q & A

Q. Basic

- NMR : and NMR (CDCl) resolve substituent effects:

- The methyl group at C2 appears as a singlet (~δ 2.3 ppm).

- The fluoroethoxy group shows splitting in NMR (~δ -220 ppm).

- X-ray crystallography : Single-crystal analysis (e.g., ORTEP-3 software) confirms spatial arrangement, bond angles, and intermolecular interactions (e.g., halogen bonding involving Br) .

How do substituent electronic effects influence the compound’s reactivity in cross-coupling reactions?

Advanced

The electron-withdrawing bromine and fluoroethoxy groups activate the benzene ring toward Suzuki-Miyaura coupling. Methodological insights:

- Substituent parameter analysis : Apply Hammett σ values to predict regioselectivity. The -OCHCFH group (σ ~0.34) moderately deactivates the ring, favoring para-substitution.

- Catalytic systems : Use Pd(PPh) with KCO in THF/water (3:1) at 80°C for efficient coupling with aryl boronic acids .

- Side reactions : Monitor for protodebromination under prolonged heating; mitigate with inert atmospheres.

What safety protocols are essential for handling this compound?

Q. Basic

- Personal protective equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats.

- Ventilation : Conduct reactions in a fume hood due to potential release of volatile brominated byproducts.

- Storage : Keep in amber glass bottles under nitrogen at 4°C to prevent photolytic degradation .

- Spill management : Neutralize with activated charcoal and dispose as halogenated waste (EPA guidelines).

How can conflicting crystallographic and spectroscopic data be resolved for structural validation?

Q. Advanced

- Multi-technique corroboration : Compare X-ray-derived bond lengths (e.g., C-Br = ~1.89 Å) with DFT-optimized geometries. Discrepancies >0.05 Å suggest experimental artifacts (e.g., crystal packing effects) .

- Dynamic NMR studies : Variable-temperature NMR detects rotational barriers in the fluoroethoxy group, explaining anomalous splitting patterns.

- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (CHBrFO) to rule out impurities .

What strategies improve the yield of this compound in scaled-up syntheses?

Q. Advanced

- Microwave-assisted synthesis : Reduce reaction time by 50% (10 min vs. 2 hr) with controlled dielectric heating.

- Solvent optimization : Replace DMF with dimethylacetamide (DMAc) to minimize side reactions (e.g., ether cleavage).

- In-line analytics : Implement FTIR probes to track reagent consumption and automate quenching at optimal conversion (~95%) .

How does the compound’s stability vary under different storage conditions?

Q. Basic

- Light sensitivity : UV-Vis studies show λ at 270 nm; store in dark to prevent photodecomposition.

- Thermal stability : TGA analysis indicates decomposition onset at 180°C. Avoid prolonged heating above 100°C.

- Moisture sensitivity : Karl Fischer titration reveals hygroscopicity (~0.5% w/w HO absorption in 24 hr); use molecular sieves in storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.